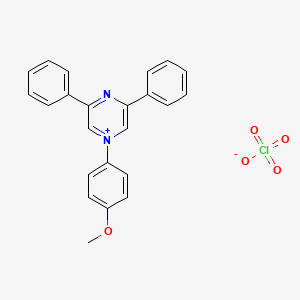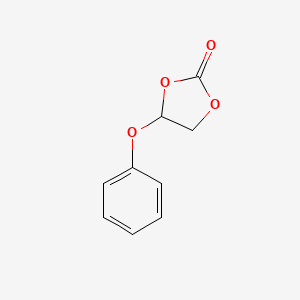![molecular formula C18H20OS B12535111 [4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol CAS No. 651705-68-9](/img/structure/B12535111.png)
[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol is a chemical compound that features an oxirane (epoxide) group and a thiol group The presence of these functional groups makes it a versatile compound in various chemical reactions and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol can be achieved through a multi-step process. One common method involves the reaction of 4-(bromomethyl)phenylmethanethiol with 4-(2-(oxiran-2-yl)ethyl)phenylboronic acid under palladium-catalyzed cross-coupling conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The epoxide group can be reduced to form a diol.
Substitution: The epoxide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base can be used to oxidize the thiol group.
Reduction: Lithium aluminum hydride or sodium borohydride can be used to reduce the epoxide group.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide group under mild conditions.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Formation of diols.
Substitution: Formation of substituted alcohols or thiols.
Applications De Recherche Scientifique
[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Used in the production of polymers and resins due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of [4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol involves its reactive functional groups. The oxirane group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The thiol group can form disulfide bonds, which are important in stabilizing the structure of proteins and other biomolecules. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in a range of applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of a thiol group.
[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methylamine: Similar structure but with an amine group instead of a thiol group.
[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methyl chloride: Similar structure but with a chloride group instead of a thiol group.
Uniqueness
The presence of both an oxirane and a thiol group in [4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol makes it unique compared to its analogs. This combination of functional groups allows it to participate in a wider range of chemical reactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
651705-68-9 |
|---|---|
Formule moléculaire |
C18H20OS |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
[4-[[4-[2-(oxiran-2-yl)ethyl]phenyl]methyl]phenyl]methanethiol |
InChI |
InChI=1S/C18H20OS/c20-13-17-7-5-16(6-8-17)11-15-3-1-14(2-4-15)9-10-18-12-19-18/h1-8,18,20H,9-13H2 |
Clé InChI |
RJJNWUYBLHLVRE-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CCC2=CC=C(C=C2)CC3=CC=C(C=C3)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



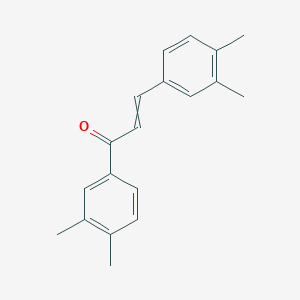
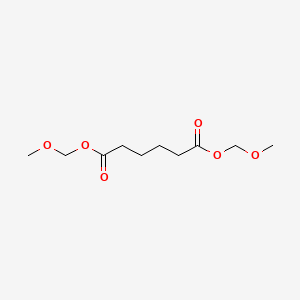
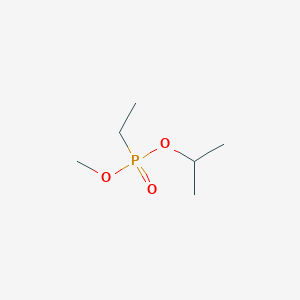

![1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-](/img/structure/B12535056.png)
![(3-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone](/img/structure/B12535060.png)
![2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid](/img/structure/B12535073.png)
![1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine](/img/structure/B12535081.png)
![Dimethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B12535085.png)

